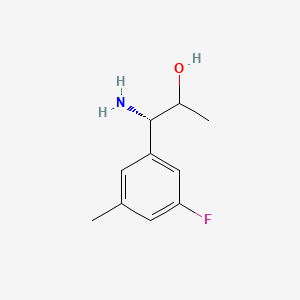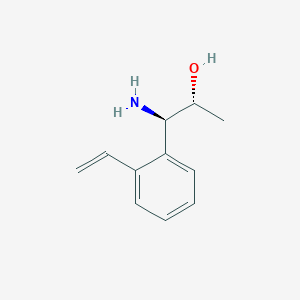
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL is a chiral compound with the molecular formula C11H15NO It is characterized by the presence of an amino group, a vinyl group, and a hydroxyl group attached to a propan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL can be achieved through several methods. One common approach involves the use of chiral catalysts and ligands to induce stereoselectivity in the reaction. For example, the reaction of 2-vinylbenzaldehyde with a chiral amine in the presence of a reducing agent can yield the desired product. The reaction conditions typically involve ambient temperature and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-vinylphenyl)propan-2-one.
Reduction: Formation of (1R,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL.
Substitution: Formation of N-substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The vinyl group may participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL: Similar structure but with an ethyl group instead of a vinyl group.
(1R,2R)-1-Amino-1-(2-phenyl)propan-2-OL: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Uniqueness
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m1/s1 |
Clave InChI |
FTYJNULGKZXDNB-KCJUWKMLSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC=CC=C1C=C)N)O |
SMILES canónico |
CC(C(C1=CC=CC=C1C=C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


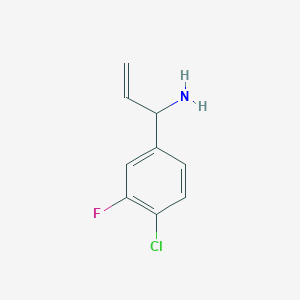
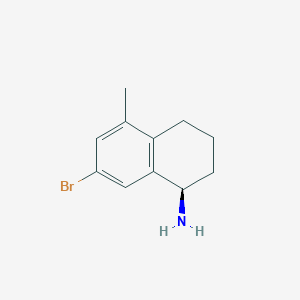
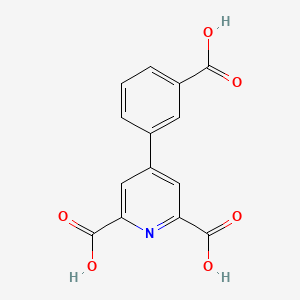
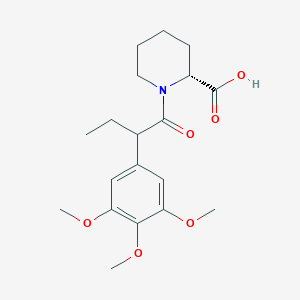
![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
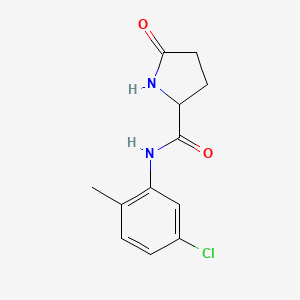
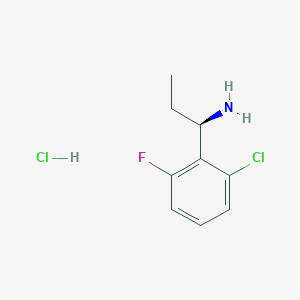
![Racemic-(4R,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13047748.png)
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid](/img/structure/B13047750.png)

![5-Methylpyrazolo[1,5-C]pyrimidin-7-amine](/img/structure/B13047768.png)
![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)
